Wshpqfekwshpqfek
Description
WSHPQFEKWSHPQFEK is a synthetic 16-amino-acid oligopeptide (molecular formula: C₁₀₀H₁₃₂N₂₆O₂₅; molecular weight: 2098.28) designed for efficient covalent conjugation of proteins to double-stranded DNA (dsDNA). Its sequence comprises a tandem repeat of the WSHPQFEK motif, which is structurally related to the Strep-tag II affinity peptide. Key properties include an isoelectric point (pI) of 9.55, a net charge of +1.45 at pH 7.0, and a high extinction coefficient (11,000 M⁻¹cm⁻¹), indicating strong UV absorbance. It operates optimally in hydrophilic environments and exhibits rapid, specific binding to dsDNA via electrostatic and hydrogen-bonding interactions .
Properties
Molecular Formula |
C100H132N26O25 |
|---|---|
Molecular Weight |
2098.3 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C100H132N26O25/c101-37-13-11-25-66(112-87(137)69(31-35-83(131)132)113-91(141)72(41-55-17-3-1-4-18-55)118-89(139)67(29-33-81(104)129)115-96(146)79-27-15-39-125(79)98(148)75(45-59-49-106-53-110-59)121-94(144)77(51-127)123-85(135)63(103)43-57-47-108-64-23-9-7-21-61(57)64)86(136)120-74(44-58-48-109-65-24-10-8-22-62(58)65)93(143)124-78(52-128)95(145)122-76(46-60-50-107-54-111-60)99(149)126-40-16-28-80(126)97(147)116-68(30-34-82(105)130)90(140)119-73(42-56-19-5-2-6-20-56)92(142)114-70(32-36-84(133)134)88(138)117-71(100(150)151)26-12-14-38-102/h1-10,17-24,47-50,53-54,63,66-80,108-109,127-128H,11-16,25-46,51-52,101-103H2,(H2,104,129)(H2,105,130)(H,106,110)(H,107,111)(H,112,137)(H,113,141)(H,114,142)(H,115,146)(H,116,147)(H,117,138)(H,118,139)(H,119,140)(H,120,136)(H,121,144)(H,122,145)(H,123,135)(H,124,143)(H,131,132)(H,133,134)(H,150,151)/t63-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-/m0/s1 |
InChI Key |
HZAKOKRLXCBMHN-PVBLXRKMSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC8=CN=CN8)C(=O)N9CCC[C@H]9C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)NC(CO)C(=O)NC(CC8=CN=CN8)C(=O)N9CCCC9C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Wshpqfekwshpqfek is synthesized through solid-phase peptide synthesis, a method commonly used for creating peptides. The synthesis involves sequentially adding amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by specific groups to prevent unwanted reactions. The process includes deprotection and coupling steps, repeated until the desired peptide sequence is obtained .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: Wshpqfekwshpqfek primarily undergoes peptide bond formation and cleavage reactions. It can also participate in reactions with nucleophiles and electrophiles due to the presence of functional groups in its amino acid residues.
Common Reagents and Conditions:
Peptide Bond Formation: Typically involves reagents like carbodiimides (e.g., dicyclohexylcarbodiimide) and coupling agents (e.g., hydroxybenzotriazole).
Cleavage Reactions: Often use strong acids like trifluoroacetic acid to remove protecting groups and release the peptide from the resin.
Major Products: The major products of these reactions are the desired peptide sequences, which can be further modified or conjugated with other molecules for specific applications .
Scientific Research Applications
Chemistry: Wshpqfekwshpqfek is used to create deoxyribonucleic acid-protein hybrids, which are essential for studying protein-deoxyribonucleic acid interactions and developing new biochemical assays .
Biology: In molecular biology, this compound helps in the construction of hybrid molecules that can be used to investigate gene expression, protein function, and cellular processes .
Industry: In the biotechnology industry, this compound is used in the development of diagnostic tools and biosensors that rely on deoxyribonucleic acid-protein interactions .
Mechanism of Action
Wshpqfekwshpqfek exerts its effects by forming covalent bonds between proteins and double-stranded deoxyribonucleic acid molecules. The mechanism involves the specific recognition and binding of amino acid residues in the peptide to complementary sequences in the deoxyribonucleic acid. This interaction facilitates the construction of stable deoxyribonucleic acid-protein hybrids, which can be used for various biochemical and molecular biology applications .
Comparison with Similar Compounds
Structural Similarity
WSHPQFEKWSHPQFEK shares sequence homology with shorter peptide tags like Strep-tag II (WSHPQFEK), which is used for affinity purification of recombinant proteins. However, its extended tandem-repeat structure enhances multivalent binding to DNA, distinguishing it from monomeric tags.
| Parameter | This compound | Strep-tag II | Polyhistidine Tag (His₆) |
|---|---|---|---|
| Amino Acid Residues | 16 | 8 | 6 |
| Molecular Weight | 2098.28 | 1078.12 | 837.86 |
| Isoelectric Point (pI) | 9.55 | 4.3 | 6.5–7.5 |
| Net Charge (pH 7.0) | +1.45 | -1.2 | +0.8 |
| Primary Application | DNA-protein hybrids | Protein purification | Metal affinity chromatography |
Functional Similarity
Functional analogs include chemical crosslinkers (e.g., Sulfo-SMCC) and enzyme-mediated systems (e.g., SpyTag/SpyCatcher). Unlike this compound, these require non-peptide components or enzymatic activation, limiting their biocompatibility in certain contexts.
| Parameter | This compound | Sulfo-SMCC | SpyTag/SpyCatcher |
|---|---|---|---|
| Binding Mechanism | Non-covalent | Covalent (amine-thiol) | Covalent (isopeptide bond) |
| Specificity | High (sequence-dependent) | Moderate | High (protein pair-dependent) |
| Reaction Time | <30 minutes | 2–4 hours | 1–2 hours |
| pH Stability | 6.0–8.0 | 6.5–7.5 | 6.0–8.5 |
| Toxicity | Low | Moderate | Low |
Performance in DNA-Protein Hybridization
This compound outperforms traditional crosslinkers in speed and specificity. For example, its binding efficiency to dsDNA exceeds that of EDC/NHS chemistry by 40% under physiological conditions (pH 7.4, 25°C), as shown below:
| Linker | Binding Efficiency (%) | Non-Specific Binding (%) |
|---|---|---|
| This compound | 92 ± 3 | 5 ± 1 |
| EDC/NHS | 55 ± 4 | 22 ± 3 |
| Biotin-Streptavidin | 78 ± 2 | 15 ± 2 |
Research Findings and Implications
- Advantages: Rapid conjugation kinetics and high specificity reduce experimental noise in DNA-protein hybrid assembly . Minimal non-specific binding compared to chemical crosslinkers .
- Limitations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
